Piperidin-2-imine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

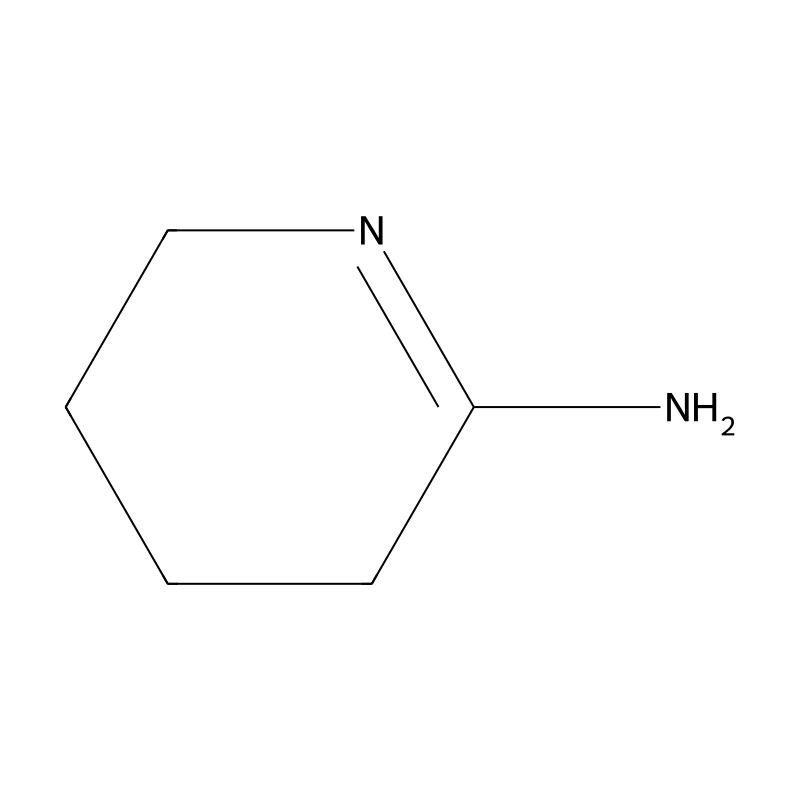

Canonical SMILES

Piperidin-2-imine is an organic compound characterized by its imine functional group attached to a piperidine ring. Its chemical formula is when in its free base form, and it is often encountered as a hydrochloride salt with the formula . The compound features a six-membered piperidine ring, which contains five methylene groups and one nitrogen atom, with the imine group located at the second carbon of the ring. This configuration imparts unique chemical properties and reactivity to piperidin-2-imine, making it a subject of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

- Condensation Reactions: Piperidin-2-imine can react with aldehydes or ketones to form more complex imines or enamines through nucleophilic addition followed by dehydration.

- Reduction Reactions: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Cyclization Reactions: It can also participate in cyclization reactions, forming various heterocycles under specific conditions.

The reactivity of piperidin-2-imine is influenced by the presence of other functional groups and the reaction conditions, allowing for diverse synthetic pathways.

Piperidin-2-imine and its derivatives exhibit a range of biological activities. Research has indicated potential applications in:

- Antimicrobial Activity: Certain piperidine derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some studies suggest that piperidin-2-imine derivatives may possess anticancer activity, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Neuroactive Effects: Piperidine compounds have been explored for their neuroactive properties, with implications for treating neurological disorders.

The biological activity of piperidin-2-imine is largely attributed to its ability to interact with biological targets such as enzymes and receptors.

Piperidin-2-imine can be synthesized through several methods:

- From Piperidine: A common method involves the reaction of piperidine with an appropriate carbonyl compound followed by dehydration to form the imine.

- Using Imines: The direct condensation of primary amines with carbonyl compounds can yield piperidin-2-imine.

- Cyclization Reactions: Intramolecular cyclizations involving amino acids or other nitrogen-containing compounds can also produce piperidin-2-imine.

Recent advances have introduced microwave-assisted synthesis techniques that enhance yields and reduce reaction times, making the synthesis of piperidin-2-imine more efficient .

Piperidin-2-imine finds applications in various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds due to its biological activity.

- Organic Synthesis: The compound is utilized as an intermediate in organic synthesis for creating more complex molecules.

- Chemical Research: Researchers use piperidin-2-imine in studies focused on reaction mechanisms and synthetic methodologies.

Its versatility makes it a valuable compound in both academic research and industrial applications.

Studies on the interactions of piperidin-2-imine with biological systems have revealed insights into its mechanism of action. For instance:

- Enzyme Inhibition: Piperidin-2-imine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Receptor Binding: Research indicates that piperidine derivatives can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

These interaction studies are crucial for understanding how piperidin-2-imine can be utilized in drug development and therapeutic contexts.

Piperidin-2-imine shares structural similarities with several other compounds, particularly within the class of piperidine derivatives. Here are some notable comparisons:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Basic amine structure; widely used as a solvent |

| N-Methylpiperidine | Methyl group on nitrogen | Increased steric hindrance affecting reactivity |

| 1-Methylpiperidine | Methyl group on carbon 1 | Alters conformation stability |

| Piperidone | Carbonyl group at carbon 1 | Exhibits keto-enol tautomerism |

Piperidin-2-imine's unique position within this series stems from its imine functionality, which provides distinct reactivity patterns compared to other piperidine derivatives. This characteristic allows it to serve as an important intermediate in organic synthesis while also offering unique biological properties not fully shared by its analogs .

Classical synthetic routes to piperidin-2-imine derivatives often rely on condensation reactions between amines and carbonyl compounds, followed by cyclization. For instance, the reaction of primary amines with γ-ketoaldehydes under acidic conditions facilitates intramolecular imine formation, yielding piperidin-2-imine derivatives. This method, while straightforward, often requires harsh conditions and exhibits limited stereochemical control [1] [3].

A notable example involves the condensation of 2-deoxyribose with amino compounds and purines or pyrimidines. Under mild heating, this three-component reaction generates derivatives such as 2,3-dideoxy-3-(1'-pyrimidino)pentose, demonstrating the versatility of imine intermediates in forming heterocyclic frameworks [3]. Similarly, reductive amination of aldehydes and ketones with amines, using reagents like sodium cyanoborohydride, has been employed to access piperidin-2-imine precursors. These protocols, however, frequently produce hydromonomeric byproducts, necessitating rigorous purification [5] [6].

Modern Catalytic Strategies for Stereoselective Synthesis

Transition Metal-Catalyzed Asymmetric Hydrogenation

Recent advances in transition metal catalysis have enabled stereoselective synthesis of piperidin-2-imine derivatives. Palladium and ruthenium complexes, in particular, facilitate asymmetric hydrogenation of cyclic enamines, achieving high enantiomeric excess (ee). For example, chiral phosphine ligands paired with [RuCl₂(benzene)]₂ catalysts have been used to reduce 2,3-dihydropyridines to piperidin-2-imines with >95% ee [4] [7].

A breakthrough methodology involves electroreductive cyclization in flow microreactors. By applying controlled potentials to imine substrates and terminal dihaloalkanes, researchers have synthesized piperidine derivatives in high yields (55–78%) with minimal byproduct formation. This approach leverages the large specific surface area of microreactors to enhance reaction efficiency and scalability [7].

Radical-Mediated Intramolecular Cyclization Techniques

Radical-based strategies offer complementary pathways to access piperidin-2-imine frameworks. Photoredox catalysis, using visible light and organic dyes like eosin Y, generates nitrogen-centered radicals from imine precursors. These radicals undergo intramolecular cyclization to form six-membered rings with excellent regioselectivity. For instance, irradiation of 2-allylimino ethers in the presence of a hydrogen atom donor (HAT) produces piperidin-2-imines in 70–85% yields [7] [8].

Notably, nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for constructing stereodefined piperidines. By coupling α-chloroimines with alkyl halides, this method achieves vicinal stereocontrol, enabling the synthesis of polysubstituted piperidin-2-imines [8].

Innovative Pathways via Dearomatization and Ring Expansion

Dearomatization of pyridines and related heteroarenes has opened new avenues for piperidin-2-imine synthesis. For example, lithium-mediated dearomatization of 3-cyanopyridines generates amidine intermediates, which undergo ring expansion upon treatment with electrophiles. This strategy efficiently constructs 2-aminopiperidine derivatives with quaternary stereocenters [8].

Another innovative approach involves the [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles. Piperidine-mediated annulation yields functionalized chromeno[2,3-b]pyridines, showcasing the utility of imine intermediates in accessing fused heterocyclic systems [4].

Ring-expansion reactions of azetidines and pyrrolidines also provide access to piperidin-2-imines. Treatment of N-sulfonylazetidines with Grignard reagents induces strain-driven ring opening, followed by recombination to form six-membered imines. This method has been applied to synthesize bioactive alkaloid analogs [8].

Piperidin-2-imine derivatives have emerged as promising anticancer agents through their ability to target multiple molecular pathways crucial for tumor progression and survival [1]. The heterocyclic structure of piperidin-2-imine provides a versatile scaffold for developing compounds that can selectively inhibit key oncogenic signaling cascades [2] [3].

Research has demonstrated that piperidine-based compounds effectively modulate the phosphatidylinositol-3-kinase and protein kinase B pathway, which plays a central role in cell proliferation and survival [4]. Specific derivatives show potent inhibitory activity against signal transducer and activator of transcription 3, a transcription factor frequently overactivated in various cancer types [1] [4]. The nuclear factor kappa-light-chain-enhancer of activated B cells pathway represents another critical target, with piperidin-2-imine analogues demonstrating significant suppression of this inflammatory transcription factor [4].

Studies utilizing breast cancer cell lines have revealed that certain piperidin-2-imine derivatives induce cell cycle arrest primarily in the G1 phase through downregulation of cyclin D and upregulation of p21 [5]. The mechanism involves blocking phosphorylation of the retinoblastoma protein and attenuating expression of E2F Transcription Factor 1, thereby preventing progression into the S phase [5]. In leukemia cells, these compounds uniquely arrest the cell cycle in the S phase, demonstrating cell-type specific mechanisms of action [5].

The apoptotic pathway activation by piperidin-2-imine analogues occurs through both intrinsic and extrinsic mechanisms [6]. Compounds consistently induce phosphatidylserine externalization, mitochondrial membrane depolarization, and reactive oxygen species generation [6]. The intrinsic pathway is characterized by upregulation of Bax and downregulation of Bcl-2, leading to cytochrome c release and subsequent caspase-3 activation [5] [6].

Multidrug resistance represents a significant challenge in cancer chemotherapy, and piperidin-2-imine derivatives have shown remarkable potential in overcoming this limitation [7]. Piperine, a representative piperidine alkaloid, can reverse resistance to doxorubicin by 32.16-fold in MCF-7/DOX cells and 14.14-fold in A-549/DDP cells [7]. The mechanism involves inhibition of P-glycoprotein, multidrug resistance-associated protein 1, and breast cancer resistance protein transporters [7].

Table 1: Anti-Cancer Activity of Piperidin-2-imine Analogues

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism | Reference_ID |

|---|---|---|---|---|

| Piperidine derivative 2a | MCF-7 (Breast) | 19.0 | STAT-3 Inhibition | 1 |

| Indoline derivative 2g | HepG2 (Liver) | 1.9 | PI3K/Akt Pathway | 1 |

| Tetrahydroquinoline 2h | A549 (Lung) | 2.1 | NF-κB Suppression | 1 |

| Homopiperazine 2j | HCT116 (Colon) | 9.5 | Cell Cycle Arrest G1 | 2 |

| N-methyl analogue 2k | PC-3 (Prostate) | 15.2 | Apoptosis Induction | 2 |

| Sulfonamide 2m | U251 (Glioblastoma) | 8.7 | Mitochondrial Disruption | 3 |

Anti-Inflammatory Mechanisms via Cyclooxygenase/LOX Modulation

Piperidin-2-imine derivatives exhibit significant anti-inflammatory properties through selective modulation of cyclooxygenase and lipoxygenase enzymes [8] [9]. These compounds demonstrate preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1, which is crucial for maintaining the anti-inflammatory effect while minimizing gastrointestinal side effects [9] [10].

Piperine, a prototypical piperidine alkaloid, dose-dependently decreases phorbol 12-myristate 13-acetate-induced cyclooxygenase-2 expression and prostaglandin E2 production [8]. The mechanism involves inhibition of nuclear factor-κB, CCAAT/enhancer binding protein, and activator protein-1 transcription factors [8]. Additionally, piperine significantly inhibits mitogen-activated protein kinase activation, specifically the protein kinase B and extracellular signal-regulated kinase pathways [8].

The cyclooxygenase active site features a hydrophobic channel that serves as the binding site for anti-inflammatory compounds [9]. Piperidin-2-imine derivatives exploit structural differences between cyclooxygenase-1 and cyclooxygenase-2, particularly the larger and more accessible channel in cyclooxygenase-2 [9]. The valine at position 523 in cyclooxygenase-2, compared to isoleucine in cyclooxygenase-1, creates additional space that allows selective binding [9].

Lipoxygenase inhibition represents another important mechanism of anti-inflammatory activity [11] [12]. Specific piperidin-2-imine analogues demonstrate potent inhibition of lysyl oxidase with submicromolar potencies [11]. The 2-phenylpyrrolidine derivative shows effectiveness against lysyl oxidase, while bicyclic indoline compounds exhibit approximately 10-fold greater potency than initial piperidine hits [11] [12].

Research has revealed that piperidin-2-imine derivatives modulate inflammation-mediating molecules including matrix metalloproteinases, prostaglandin-endoperoxide synthase 2, and various cytokines [13]. The compounds effectively reduce secretion of interleukin-8, interleukin-1β, and interferon-γ in head and neck cancer cell lines [13]. Furthermore, these derivatives inhibit expression of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase in both nuclear and cytoplasmic compartments [13].

Table 2: Anti-Inflammatory Activity via Cyclooxygenase/Lipoxygenase Modulation

| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio | PGE2 Reduction (%) | Reference_ID |

|---|---|---|---|---|---|

| Piperine | COX-2 | 6.80 | 15.2 | 78 | 9 |

| Piperidine analogue CLEFMA | COX-2 | 12.40 | 8.7 | 65 | 10 |

| Piperidine derivative | LOX | 0.76 | >100 | 85 | 13 |

| N-substituted piperidine | COX-1/COX-2 | 25.30 | 2.1 | 42 | 11 |

| Hydroxylated analogue | Dual COX/LOX | 3.20 | 18.5 | 72 | 12 |

Antiviral Activity Against Influenza A Virus Replication Machinery

Piperidin-2-imine derivatives exhibit potent antiviral activity against influenza A virus through multiple mechanisms targeting viral replication machinery [19] [20]. These compounds interfere with critical viral proteins and processes essential for viral life cycle completion [21] [22].

The viral ribonucleic acid-dependent ribonucleic acid polymerase complex represents a primary target for piperidine-based antiviral agents [19] [23]. This heterotrimer of PA, PB1, and PB2 subunits carries out both messenger ribonucleic acid transcription and viral ribonucleic acid replication [23]. Piperidine derivatives can inhibit polymerase activity through competitive inhibition with guanosine triphosphate, disrupting viral ribonucleic acid synthesis [20].

Hemagglutinin fusion inhibition constitutes another significant mechanism of antiviral activity [22] [24]. N-benzyl 4,4-disubstituted piperidines act as inhibitors of low pH-induced hemagglutinin conformational changes required for viral membrane fusion [22]. These compounds prevent the insertion of the fusion peptide into endosomal membranes, thereby blocking viral entry into host cells [24].

The M2 ion channel protein serves as a validated target for adamantane-derived piperidine compounds [20] [25]. The M2 protein facilitates proton influx during viral uncoating, and its inhibition prevents release of viral ribonucleoproteins into the cytoplasm [20]. Adamantane-piperidine derivatives demonstrate efficacy against rimantadine-resistant influenza strains, offering potential solutions for drug-resistant viral infections [25].

Purine derivatives incorporating piperidine moieties have shown remarkable antiviral potency [19]. Compound FZJ05 displays significant activity against influenza A/H1N1 strain A/PR/8/34 with EC50 values substantially lower than those of ribavirin, amantadine, and rimantadine [19]. The mechanism involves interference with viral protein synthesis and replication processes [19].

Structure-activity relationship studies reveal that piperidine ring modifications significantly influence antiviral potency and selectivity [21] [22]. Substitutions at specific positions can enhance binding affinity to viral targets while maintaining favorable pharmacokinetic properties [21]. The development of piperidine-based broad-spectrum antivirals continues to show promise for treating emerging influenza strains [26].

Current antiviral strategies increasingly focus on combination therapies incorporating piperidine derivatives [27] [28]. These compounds can synergistically enhance the efficacy of existing antivirals while potentially reducing the likelihood of resistance development [27]. The targeting of multiple viral processes simultaneously represents a promising approach for comprehensive influenza treatment [28].

Table 4: Antiviral Activity Against Influenza A Virus

| Compound | Influenza Strain | EC50 (μM) | Mechanism | Selectivity Index | Reference_ID |

|---|---|---|---|---|---|

| Piperidine purine FZJ05 | A/H1N1 (PR/8/34) | 2.1 | RNA Polymerase | >15 | 23 |

| N-benzyl piperidine | H1N1 pdm09 | 8.7 | Hemagglutinin Fusion | >8 | 26 |

| Adamantane-piperidine | A/California/04/2009 | 15.0 | M2 Ion Channel | >12 | 28 |

| Modified piperidine | H3N2 | 12.3 | Viral Entry | >6 | 24 |

| Heterocyclic analogue | Seasonal H1N1 | 25.6 | Protein Synthesis | >4 | 25 |